5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
Description
5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a 4-fluorophenyl group at position 3 and a 2-aminoethyl substituent at position 5 of the oxazolidinone ring. Oxazolidinones are known for their versatility in drug design, often serving as precursors for antibiotics (e.g., ezetimibe intermediates) or as bioactive scaffolds due to their conformational rigidity and ability to engage in hydrogen bonding . The 4-fluorophenyl moiety is a common pharmacophore, enhancing lipophilicity and binding affinity in therapeutic agents .
Properties
Molecular Formula |
C11H13FN2O2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13FN2O2/c12-8-1-3-9(4-2-8)14-7-10(5-6-13)16-11(14)15/h1-4,10H,5-7,13H2 |
InChI Key |
OXYRXOQPPWEDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-fluorophenyl isocyanate with 2-aminoethanol. The reaction proceeds through the formation of an intermediate urethane, which cyclizes to form the oxazolidinone ring. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The 5-position of the oxazolidinone ring is a critical site for modulating physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Electrophilic vs. Nucleophilic Reactivity: Bromomethyl and chloromethyl analogs (e.g., ) exhibit higher reactivity due to halogen leaving groups, making them suitable for nucleophilic substitutions. In contrast, the aminoethyl/aminomethyl derivatives (target compound and ) offer nucleophilic amines for conjugation or salt formation.
Crystallographic and Conformational Comparisons
- Dihedral Angles: Pyrazole derivatives with 4-fluorophenyl groups (e.g., compounds 1–4 in ) exhibit dihedral angles between 4.64° and 10.53°, indicating moderate planarity. For oxazolidinones, similar planar conformations are expected, with substituents influencing ring puckering and intermolecular interactions .
- Crystal Packing : Isostructural compounds (e.g., ) with triclinic symmetry and P̄1 space groups show perpendicular orientations of fluorophenyl groups, suggesting steric or electronic effects dictate solid-state arrangements.
Pharmacological Potential
- Antibacterial Activity: Fluorinated oxazolidinones (e.g., ) are linked to antibacterial effects, likely due to ribosomal binding inhibition. The trifluoromethyl group in may enhance metabolic stability compared to aminoethyl derivatives.
- Ezetimibe Precursors: Compounds like (4S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one () are critical intermediates in cholesterol-lowering agents, underscoring the therapeutic relevance of fluorophenyl-oxazolidinone hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
